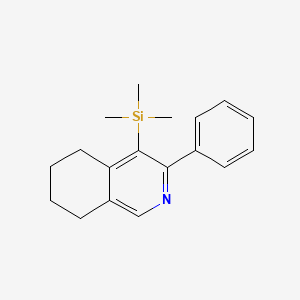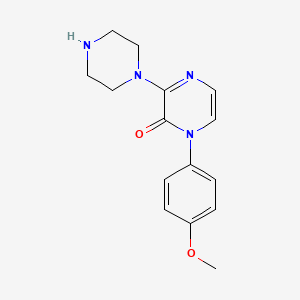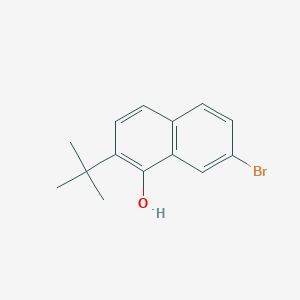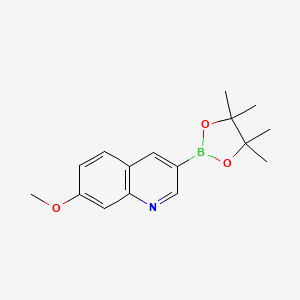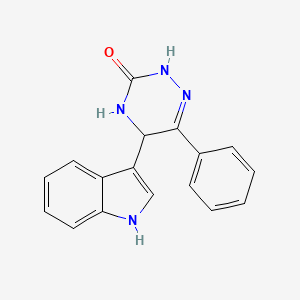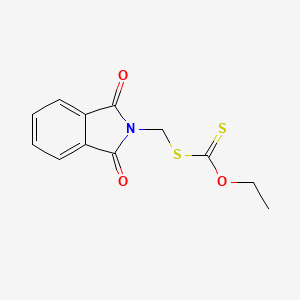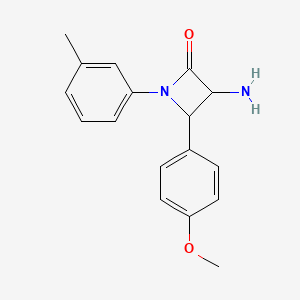
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can also improve the efficiency and yield of the process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the indazole ring.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- Indazole derivatives
- Phenylhydrazine derivatives
Uniqueness
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride stands out due to its unique combination of the indazole ring and the 4-chlorophenyl group. This structural feature imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1188265-40-8 |
|---|---|
Molekularformel |
C13H15Cl2N3 |
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C13H14ClN3.ClH/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13;/h1-4,10H,5-7,15H2,(H,16,17);1H |
InChI-Schlüssel |
BUVJXQMZRBWIBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1N)C(=NN2)C3=CC=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


